

A Senior Application Scientist's Technical Guide to Quinoline-2-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Quinoline-2-carbohydrazide**

Cat. No.: **B1604917**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carbohydrazide is a heterocyclic organic compound distinguished by its quinoline core linked to a carbohydrazide group at the 2-position. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable scaffold and intermediate in synthetic organic chemistry. Particularly in medicinal chemistry, it serves as a foundational building block for a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.^{[1][2][3][4][5]} This guide provides an in-depth exploration of its core chemical and physical properties, validated synthesis protocols, analytical characterization, and its pivotal applications, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Strategic Importance of the Quinoline-Hydrazide Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.^{[2][4][5]} It is the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs (e.g., chloroquine), valued for its ability to intercalate with DNA and interact with various enzymatic targets.^{[2][5]} The hydrazide functional group (-CONHNH₂), on the other hand, is a versatile chemical handle. It can act as a nucleophile, a precursor to various

heterocycles, and a hydrogen-bonding domain, which is critical for molecular recognition at biological targets.

The combination of these two moieties in **Quinoline-2-carbohydrazide** creates a molecule with significant potential. The carbohydrazide group at the 2-position allows for facile derivatization, enabling the systematic exploration of chemical space to develop novel therapeutic agents.^{[1][6]} Understanding the fundamental properties of this parent molecule is therefore the critical first step in harnessing its full synthetic and therapeutic potential.

Molecular Structure and Core Physicochemical Properties

Chemical Structure

Quinoline-2-carbohydrazide's structure is defined by the rigid, aromatic quinoline backbone and the flexible, reactive carbohydrazide side chain.

Caption: Chemical structure of **Quinoline-2-carbohydrazide**.

Physicochemical Data

The fundamental properties of a compound are critical for its handling, reaction setup, and formulation. The data below has been aggregated from authoritative chemical databases.^{[7][8]}
^[9]

Property	Value	Source
CAS Number	5382-44-5	[7] [8] [9]
Molecular Formula	C ₁₀ H ₉ N ₃ O	[7] [8] [9]
Molecular Weight	187.20 g/mol	[7] [8]
Monoisotopic Mass	187.07456 Da	[8] [10]
IUPAC Name	quinoline-2-carbohydrazide	[8]
Appearance	Off-white to light yellow powder (Typical)	Supplier Data
Melting Point	150-154 °C (Typical, may vary with purity)	Supplier Data
Solubility	17.7 µg/mL (at pH 7.4)	[8]
XLogP3	0.6	[8]

Insight: The low XLogP3 value suggests a relatively hydrophilic character, consistent with its limited but present aqueous solubility.[\[8\]](#) This solubility is an important parameter in drug development, influencing both bioavailability and the choice of solvents for biological assays.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for **Quinoline-2-carbohydrazide** are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific shifts can vary based on the solvent, typical patterns for the quinoline core and hydrazide protons are predictable.

- ¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-8.9 ppm) corresponding to the six protons of the quinoline ring.[\[11\]](#) The coupling patterns (doublets, triplets) are key to assigning each proton. Additionally, distinct, broader signals will

appear for the exchangeable protons of the $-\text{NH}-\text{NH}_2$ group. The NH proton typically appears as a singlet around δ 9.5-10.5 ppm, while the NH_2 protons appear as a broader singlet around δ 4.5-5.5 ppm.[11]

- ^{13}C NMR: The spectrum will show ten distinct signals. The carbons of the quinoline ring typically resonate between δ 120-150 ppm.[12] The carbonyl carbon ($\text{C}=\text{O}$) of the hydrazide group is a key diagnostic peak, appearing significantly downfield, typically in the range of δ 165-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

- N-H Stretching: Two distinct bands are expected for the $-\text{NH}_2$ group (asymmetric and symmetric stretching) in the $3300\text{-}3400\text{ cm}^{-1}$ region, along with a separate N-H stretching band for the secondary amide proton around $3200\text{-}3300\text{ cm}^{-1}$.[11]
- C=O Stretching (Amide I): A strong, sharp absorption band is expected around $1650\text{-}1690\text{ cm}^{-1}$, characteristic of the carbonyl group in the hydrazide moiety.[11]
- C=N and C=C Stretching: Multiple bands in the $1500\text{-}1620\text{ cm}^{-1}$ region correspond to the aromatic C=C and C=N bonds of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak $[\text{M}]^+$: For **Quinoline-2-carbohydrazide**, the molecular ion peak would be observed at an m/z of approximately 187.0746 (for high-resolution MS).[8]
- Key Fragments: Common fragmentation pathways involve the loss of the hydrazino group ($-\text{NH}_2$) or cleavage at the amide bond. Characteristic fragments for the quinoline ring itself, such as at m/z 128 or 129, are also expected.[8]

Synthesis and Reaction Mechanisms

The most direct and widely adopted method for synthesizing **Quinoline-2-carbohydrazide** is through the hydrazinolysis of an activated derivative of quinaldic acid (quinoline-2-carboxylic acid).

Common Synthetic Route

The process is typically a two-step reaction starting from the commercially available quinoline-2-carboxylic acid. The carboxylic acid is first converted to a more reactive species, such as an ester or an acid chloride, which then readily reacts with hydrazine hydrate.

[Click to download full resolution via product page](#)

Caption: A typical two-step synthesis workflow for **Quinoline-2-carbohydrazide**.

Experimental Protocol: Synthesis via Ethyl Ester

This protocol is a robust and field-proven method adapted from literature procedures.[6][11]

Step 1: Esterification of Quinoline-2-carboxylic Acid

- Setup: In a round-bottom flask equipped with a reflux condenser, suspend quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
- Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring. **Insight:** The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate. The ethyl ester product will often precipitate.

- Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield ethyl quinoline-2-carboxylate.

Step 2: Hydrazinolysis of the Ester

- Setup: Dissolve the ethyl quinoline-2-carboxylate (1.0 eq) from the previous step in absolute ethanol in a round-bottom flask with a reflux condenser.
- Reagent Addition: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the solution.
Insight: Hydrazine is a potent nucleophile. Using a slight excess ensures the complete conversion of the ester.
- Reaction: Heat the mixture to reflux for 3-5 hours. The product, **Quinoline-2-carbohydrazide**, is typically less soluble in ethanol than the starting ester and will precipitate out of the solution upon formation.
- Isolation & Purification: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Filter the resulting solid.
- Recrystallization: Wash the crude product with cold ethanol. For high purity, recrystallize the solid from ethanol or an ethanol/water mixture to yield pure **Quinoline-2-carbohydrazide**.

Applications in Medicinal Chemistry and Materials Science

Quinoline-2-carbohydrazide is not typically an end-product but rather a versatile intermediate. Its primary value lies in its ability to be transformed into more complex molecules.

- Precursor for Schiff Bases and Heterocycles: The terminal -NH₂ group readily condenses with aldehydes and ketones to form hydrazones (a type of Schiff base). These hydrazones are not only biologically active in their own right but can also be cyclized to form various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles.^[11]
- Antimicrobial Agents: Many derivatives synthesized from this core have shown significant activity against various bacterial and fungal strains.^{[6][11]} The quinoline moiety can interfere with bacterial DNA gyrase, while the attached heterocyclic systems can target other microbial pathways.^[6]

- **Anticancer Research:** The quinoline scaffold is present in several anticancer agents.[1][2] By modifying the carbohydrazide group, researchers have developed derivatives that show cytotoxic activity against various cancer cell lines, with some acting as inhibitors of key enzymes like EGFR kinase.[1]
- **Anticonvulsant and Anti-inflammatory Activity:** The structural features of quinoline-hydrazide derivatives make them suitable candidates for interacting with targets in the central nervous system and inflammatory pathways.[3][13]
- **Chelating Agents:** The nitrogen and oxygen atoms in the carbohydrazide moiety can act as a bidentate ligand, allowing the molecule to chelate metal ions. This property is useful in the design of metal-based drugs or sensors.

Conclusion

Quinoline-2-carbohydrazide is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide a reliable platform for the development of novel, biologically active compounds. A thorough understanding of its fundamental chemical, physical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development. The continued exploration of derivatives from this scaffold promises to yield new candidates for addressing challenges in medicine, from infectious diseases to oncology.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemwhat.com [chemwhat.com]
- 8. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - Quinoline-2-carbohydrazide (C10H9N3O) [pubchemlite.lcsb.uni.lu]
- 11. ajchem-a.com [ajchem-a.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Senior Application Scientist's Technical Guide to Quinoline-2-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604917#quinoline-2-carbohydrazide-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com